Clorhidrato de 4-amino-3-hidroxipiperidina-1-carboxilato de terc-butilo

Descripción general

Descripción

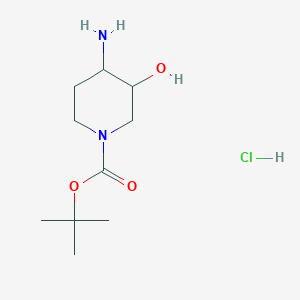

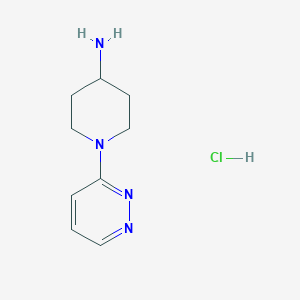

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride is an organic compound with the CAS Number: 2095409-34-8 . It has a molecular weight of 252.74 . This compound is known for its stability and ease of synthesis.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Mecanismo De Acción

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl acts as a selective inhibitor of VGLUT by binding to the active site of the transporter and preventing the uptake of glutamate into synaptic vesicles. This leads to a decrease in glutamate release from presynaptic neurons and a subsequent reduction in excitatory synaptic transmission. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has been shown to have a higher affinity for VGLUT1 and VGLUT2 than for VGLUT3, suggesting that it may have differential effects on different types of synapses.

Biochemical and physiological effects:

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has been shown to have a significant impact on synaptic transmission and plasticity. Inhibition of VGLUT by Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl leads to a decrease in glutamate release and a subsequent reduction in excitatory synaptic transmission. This has been shown to have a variety of effects on neuronal function, including a reduction in long-term potentiation (LTP) and an increase in long-term depression (LTD). Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting that it may have potential therapeutic applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has several advantages for use in lab experiments. It is a selective inhibitor of VGLUT, which allows for the study of the specific role of this transporter in synaptic transmission and plasticity. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has also been shown to have a high degree of purity, which allows for accurate and reliable results. However, there are also some limitations to the use of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl in lab experiments. It is a relatively new compound, and its effects on neuronal function are not yet fully understood. Additionally, Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has not been extensively studied in vivo, and its potential side effects are not yet known.

Direcciones Futuras

There are several future directions for the study of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl. One area of research is the development of more selective inhibitors of VGLUT, which could lead to the discovery of new therapeutic targets for neurological disorders. Another area of research is the study of the effects of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl on different types of synapses and in different brain regions. Additionally, the potential therapeutic applications of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl in neurological disorders such as epilepsy and Parkinson's disease warrant further investigation.

Aplicaciones Científicas De Investigación

Síntesis Química

“Clorhidrato de 4-amino-3-hidroxipiperidina-1-carboxilato de terc-butilo” se utiliza en la síntesis química . Es un intermedio clave en la síntesis de varias moléculas complejas debido a su estructura única que incluye un grupo amino, un grupo hidroxilo y un grupo carboxilato .

Reacción de Mitsunobu

Este compuesto se utiliza en la reacción de Mitsunobu, un método popular para invertir la estereoquímica de los alcoholes o para la conversión de alcoholes en ésteres u otros grupos funcionales .

Prueba de Coagulación Sanguínea Biomimética

En la investigación biomimética, este compuesto se ha utilizado en el diseño de partículas inspiradas en células apoptóticas para pruebas de coagulación sanguínea . Estas partículas sirven como alternativa a los reactivos de tiempo de tromboplastina parcial activado (APTT) convencionales .

Síntesis de Dipéptidos

“this compound” puede utilizarse en la síntesis de dipéptidos . Los dipéptidos son compuestos que consisten en dos aminoácidos unidos por un solo enlace peptídico. Tienen numerosas aplicaciones en investigación biológica y desarrollo de fármacos .

Formación de Enlaces Amídicos

Se ha informado que el compuesto reacciona con O-acilurea para dar el éster activado OBt adecuado, lo que mejora la reactividad del éster activado y conduce a un mayor rendimiento del producto amídico . Este proceso es crucial en la formación de enlaces amídicos, que son fundamentales en la estructura de las proteínas .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

Propiedades

IUPAC Name |

tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSJUKFDGUJYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095409-34-8 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095409-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate](/img/structure/B1653931.png)

![7-Methyl-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1653935.png)

![5-[(1S,2S)-Rel-2-aminocyclopropyl]thiophene-2-carboxylic acid](/img/structure/B1653938.png)

![1,5-anhydro-4-[(1-butyrylpiperidin-4-yl)amino]-2,4-dideoxy-3-O-(3-fluorophenyl)-D-erythro-pentitol](/img/structure/B1653941.png)

![6-(trans-3-aminocyclobutyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1653953.png)